molecular formula C11H17F3O2S B14199633 1-(Trifluoromethanesulfonyl)dec-1-yne CAS No. 833447-13-5

1-(Trifluoromethanesulfonyl)dec-1-yne

Cat. No.: B14199633
CAS No.: 833447-13-5
M. Wt: 270.31 g/mol
InChI Key: PZVWZRPARZWYMH-UHFFFAOYSA-N
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Description

1-(Trifluoromethanesulfonyl)dec-1-yne is a fluorinated organic compound characterized by a terminal alkyne group (-C≡CH) substituted with a trifluoromethanesulfonyl (-SO₂CF₃) moiety at the first carbon of a decane chain. This structure confers unique electronic and steric properties, making it valuable in organic synthesis, particularly as a reagent for cross-coupling reactions or as a precursor for functionalized materials.

Properties

CAS No.

833447-13-5

Molecular Formula

C11H17F3O2S

Molecular Weight

270.31 g/mol

IUPAC Name

1-(trifluoromethylsulfonyl)dec-1-yne

InChI

InChI=1S/C11H17F3O2S/c1-2-3-4-5-6-7-8-9-10-17(15,16)11(12,13)14/h2-8H2,1H3

InChI Key

PZVWZRPARZWYMH-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC#CS(=O)(=O)C(F)(F)F

Origin of Product

United States

Preparation Methods

The synthesis of 1-(Trifluoromethanesulfonyl)dec-1-yne typically involves the reaction of dec-1-yne with trifluoromethanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trifluoromethanesulfonyl chloride. The general reaction scheme is as follows:

Dec-1-yne+CF3SO2Cl1-(Trifluoromethanesulfonyl)dec-1-yne+HCl\text{Dec-1-yne} + \text{CF}_3\text{SO}_2\text{Cl} \rightarrow \text{1-(Trifluoromethanesulfonyl)dec-1-yne} + \text{HCl} Dec-1-yne+CF3​SO2​Cl→1-(Trifluoromethanesulfonyl)dec-1-yne+HCl

Chemical Reactions Analysis

1-(Trifluoromethanesulfonyl)dec-1-yne undergoes a variety of chemical reactions, including:

    Substitution Reactions: The trifluoromethanesulfonyl group can be substituted with other nucleophiles, leading to the formation of various derivatives.

    Addition Reactions: The alkyne moiety can participate in addition reactions with electrophiles, such as halogens or hydrogen halides.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, although specific examples of these reactions are less common.

Common reagents used in these reactions include trifluoromethanesulfonyl chloride, bases like triethylamine, and various electrophiles and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(Trifluoromethanesulfonyl)dec-1-yne has several applications in scientific research:

    Organic Synthesis: It is used as a reagent for introducing trifluoromethanesulfonyl groups into organic molecules, which can enhance the reactivity

Comparison with Similar Compounds

Ionic Liquids with Bis(trifluoromethanesulfonyl)imide (NTf₂) Anions

Compounds like 1-(2-hydroxyethyl)-3-methylimidazolium bis(trifluoromethanesulfonyl)imide () and N-Trimethyl-N-(2-methoxyethyl)ammonium bis(trifluoromethanesulfonyl)imide () exhibit high ionic conductivity (1.1 × 10⁻⁴–1.6 × 10⁻⁵ S cm⁻¹ at 51°C) due to their low viscosity and high lithium transference numbers . However, its alkyne functionality makes it reactive in click chemistry or polymerization, unlike ionic liquids, which are typically inert solvents or electrolytes.

Sulfobutyl Imidazolium Trifluoromethanesulfonate Salts

Compounds such as 1-(4-Sulfobutyl)-3-methylimidazolium trifluoromethanesulfonate () combine sulfonic acid groups with triflyl moieties, enhancing hydrophilicity and acidity. These salts are used in catalysis and proton-exchange membranes. The target compound lacks ionic character but shares the strong electron-withdrawing triflyl group, which could stabilize transition states in catalytic cycles or electrophilic reactions .

Adamantane-Based Triflyl Esters

1-(2-Adamantylidene)prop-2-ynyl trifluoromethanesulfonate () features a rigid adamantane backbone, providing steric hindrance that increases thermal stability. While 1-(Trifluoromethanesulfonyl)dec-1-yne has a linear decane chain, its alkyne group may confer comparable stability in high-temperature reactions, albeit through conjugation rather than steric effects .

Pyrrolidinium and Piperidinium Salts

1-Methyl-1-propylpyrrolidinium bis(trifluoromethanesulfonyl)imide () and similar piperidinium salts () are molten salts with melting points below 100°C, making them suitable for battery electrolytes. Their ionic nature contrasts with the non-ionic, hydrophobic dec-yne derivative, which is more likely to serve as a building block in organic synthesis .

Data Table: Key Properties of Comparable Compounds

Compound Name Structure Type Key Property Application Reference
1-(2-Hydroxyethyl)-3-methylimidazolium NTf₂ Ionic Liquid Ionic conductivity: 1.1×10⁻⁴ S cm⁻¹ Lithium-ion batteries
N-Trimethyl-N-(2-methoxyethyl)ammonium NTf₂ Ionic Liquid Low viscosity, high thermal stability Electrolytes
1-(4-Sulfobutyl)-3-methylimidazolium triflate Sulfonic Acid Ionic Liquid High acidity, hydrophilicity Catalysis, membranes
1-(2-Adamantylidene)prop-2-ynyl triflate Adamantane Ester Steric stability High-temperature reactions
1-Methyl-1-propylpyrrolidinium NTf₂ Pyrrolidinium Salt Low melting point (~25°C) Energy storage systems
1-(Trifluoromethanesulfonyl)dec-1-yne Neutral Alkyne Reactive alkyne, electron-withdrawing Organic synthesis, polymer precursors N/A

Research Findings and Implications

  • Reactivity: The alkyne group in 1-(Trifluoromethanesulfonyl)dec-1-yne enables participation in Sonogashira coupling or azide-alkyne cycloaddition, unlike ionic liquids, which are non-reactive .
  • Thermal Stability : While adamantane-based triflyl esters () rely on steric bulk, the linear decane chain in the target compound may achieve stability through conjugation, though direct thermal data are lacking .

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